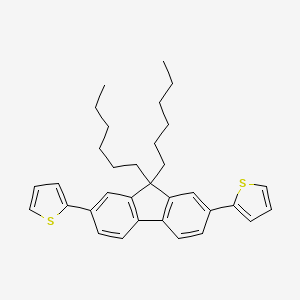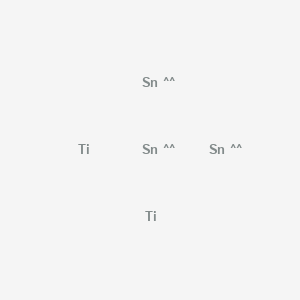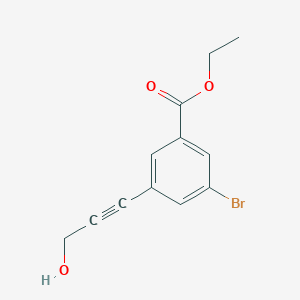
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride is an organic compound with a unique structure that includes a chlorine atom, an isopropyl group, and an enoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride typically involves the chlorination of a suitable precursor. One common method is the reaction of (2S)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid+SOCl2→(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride+SO2+HCl
This method is efficient and commonly used in laboratory settings.
Industrial Production Methods
In an industrial context, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency.
化学反应分析
Types of Reactions
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the enoyl chloride moiety can participate in addition reactions with electrophiles or nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, acids
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Lewis acids, bases
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, esters, or thioesters can be formed.
Addition Products: Products formed by the addition of electrophiles or nucleophiles to the double bond.
科学研究应用
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
- (2S)-5-Chloro-2-(methyl)pent-4-enoyl chloride
- (2S)-5-Bromo-2-(propan-2-yl)pent-4-enoyl chloride
- (2S)-5-Chloro-2-(propan-2-yl)hex-4-enoyl chloride
Uniqueness
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the isopropyl group and the enoyl chloride moiety makes it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
324519-69-9 |
|---|---|
分子式 |
C8H12Cl2O |
分子量 |
195.08 g/mol |
IUPAC 名称 |
(2S)-5-chloro-2-propan-2-ylpent-4-enoyl chloride |
InChI |
InChI=1S/C8H12Cl2O/c1-6(2)7(8(10)11)4-3-5-9/h3,5-7H,4H2,1-2H3/t7-/m0/s1 |
InChI 键 |
VSGPLKYLPCEBHQ-ZETCQYMHSA-N |
手性 SMILES |
CC(C)[C@H](CC=CCl)C(=O)Cl |
规范 SMILES |
CC(C)C(CC=CCl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)





